molecular formula C7H7F3N2S B13529951 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine

Cat. No.: B13529951
M. Wt: 208.21 g/mol
InChI Key: XGUALGYMAJUNLG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine is a heterocyclic compound that contains a trifluoromethyl group and a thiazolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 2,2,2-trifluoroacetaldehyde in the presence of a base, followed by cyclization to form the thiazolopyridine ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 5,6,8-Trifluoroquinoline

Uniqueness

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine is unique due to its combination of a trifluoromethyl group and a thiazolopyridine ring system. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7F3N2S

Molecular Weight

208.21 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C7H7F3N2S/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h11H,1-3H2

InChI Key

XGUALGYMAJUNLG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(S2)C(F)(F)F

Origin of Product

United States

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